molecular formula C17H17N3O3 B3008812 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338758-63-7

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No. B3008812
CAS RN: 338758-63-7
M. Wt: 311.341
InChI Key: LKNDICQRZVTUGV-XINTZDSYSA-N
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Description

The compound "2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime" is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone moiety (-NHN=CH-). These compounds are known for their diverse biological activities and are often synthesized for pharmaceutical and medicinal chemistry applications.

Synthesis Analysis

The synthesis of hydrazone derivatives typically involves the reaction of a hydrazine with a ketone or aldehyde. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reactions. For instance, novel oxime esters with a piperidin-4-one core were synthesized from p-anisaldehyde, acetone, and ammonium acetate via a Mannich reaction, followed by methylation and oximation with hydroxylamine hydrochloride . Another study describes the synthesis of a new hydrazone ligand from methyl carbazate and α-ketoglutaric acid, followed by complexation with silver(I) . A different aromatic hydrazone was synthesized using the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid . These methods provide insight into the synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

Hydrazone derivatives exhibit interesting structural features due to their ability to form complexes with metals and to exist in different tautomeric forms. The molecular structure is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the X-ray structures of a hydrazone ligand and its silver(I) complex were determined, revealing a hexa-coordinated silver ion in a distorted octahedral environment . Similarly, the structure of another aromatic hydrazone was characterized, showing that it exists in the hydrazone form in both solid state and solution .

Chemical Reactions Analysis

Hydrazones are reactive towards various chemical agents and can participate in a range of chemical reactions. They can form complexes with transition metals, as seen in the synthesis of metal complexes with the aromatic hydrazone . The pH of the environment can influence the tautomeric forms of hydrazones, leading to azo/enol-hydrazone tautomerism . These reactions are significant as they can alter the biological activity and properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazones are closely related to their structure and the presence of functional groups. The oxime esters synthesized in one study were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . The antimicrobial and antioxidant activities of these compounds were also assessed, indicating their potential for biological applications. The hydrazone ligand and its silver(I) complex were evaluated for their radical scavenging abilities, DNA binding affinity, and cytotoxicity towards the MCF-7 breast cancer cell line . The antioxidant and antimicrobial activities of the aromatic hydrazone and its metal complexes were investigated, with the ligand showing better free radical scavenging effect than the complexes .

Scientific Research Applications

Conformational Analysis

  • Conformational Features : The conformational aspects of compounds structurally similar to 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime, such as diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, have been analyzed in both solid and solution states. This study provides insights into the diastereotopic characteristics of these compounds (Saravanan et al., 2005).

Dyeing and Functionalization of Fabrics

  • Application in Textile Industry : Novel hydrazono-hydrazonoyl chlorides, including those derived from 4-methoxyaceteophenone, have been used in dyeing and functional finishing of cotton fabrics. These compounds have shown to enhance fabric properties like wrinkle recovery and color fastness, and also provide antibacterial properties and protection against sun radiation (Abdel-Wahab et al., 2020).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Compounds such as 4-phenyl-3-isoquinolinoyl-hydrazones, related to our compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show the potential of these compounds in medical applications for fighting infections (Vittorio et al., 1995).

Oxidative Degradation Studies

  • Degradation of Lignin : Research on non-phenolic lignin model compounds, including those with methoxyphenyl groups, demonstrates their oxidative degradation. This is significant in understanding the breakdown of lignin, a complex organic polymer, using peroxidase enzymes (Bao et al., 1994).

Chemical Synthesis and Transformations

  • Synthetic Transformations : Studies on the transformation of certain hydrazono compounds provide valuable insights into the chemical behavior and potential applications of 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime in synthetic chemistry (Morita et al., 1999).

Chemosensory Applications

  • Fluorescent Chemosensors : Intramolecular charge transfer chromophores, similar in structure to our compound, have been synthesized for use as chemosensors for Co2+. This highlights the potential of 2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime in detecting and sensing applications (Subhasri & Anbuselvan, 2014).

properties

IUPAC Name

(2Z,3Z)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-15-10-8-14(9-11-15)19-20-16(12-18-23-2)17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3/b18-12-,20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDICQRZVTUGV-XINTZDSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C=N\OC)\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

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